Propyl octanoate
Overview
Description
Synthesis Analysis
Propyl octanoate can be synthesized through esterification reactions, where octanoic acid reacts with propanol in the presence of an acid catalyst, such as sulfuric acid, to produce propyl octanoate and water. This process is often optimized to increase yield and purity through various reaction conditions such as temperature, catalyst concentration, and the molar ratio of reactants (Salmahaminati & Jumina, 2017).
Scientific Research Applications
Application in Ophthalmology
Propyl octanoate has been used in the field of ophthalmology, specifically in the study of retinitis pigmentosa, a common cause of inherited blindness in adults .
Summary of the Application
In this study, a synthesized new acylated RSV prodrug, piceid octanoate (PIC-OCT), was examined for its impact on the 661W cell line against H2O2 oxidative stress and in rd10 mice . PIC-OCT was found to possess a better ADME profile than RSV .
Methods of Application
The 661W cells were pretreated with PIC-OCT in response to H2O2 . The study also involved the use of rd10 mice .
Results or Outcomes
The pretreatment with PIC-OCT preserved cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects resulted from expressing antioxidant genes, maintaining mitochondrial function, reducing PARP1 nuclear expression, and preventing AIF nuclear translocation . In rd10 mice, PIC-OCT inhibited PAR-polymer formation, increased SIRT1 expression, significantly reduced TUNEL-positive cells in the retinal outer nuclear layer, preserved ERGs, and enhanced light chamber activity .
Use in Mass Spectrometry
Propyl octanoate is used in mass spectrometry, which is a powerful tool for analysing and identifying chemical substances .
Summary of the Application
In mass spectrometry, Propyl octanoate can be used as a reference compound . The mass spectrum of Propyl octanoate can provide valuable data for the identification and analysis of other compounds .
Methods of Application
The compound is ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can be used to determine the molecular weight of the compound and to infer the possible structural elements .
Results or Outcomes
The mass spectrum of Propyl octanoate can be used as a reference in the analysis of other compounds . This can aid in the identification and characterization of unknown substances .
Use in Thermophysical Property Data Analysis
Propyl octanoate is used in the analysis of thermophysical property data .
Summary of the Application
This application involves the use of Propyl octanoate in the analysis of thermophysical property data . This data is crucial in various fields such as chemical engineering and physical chemistry .
Methods of Application
The thermophysical properties of Propyl octanoate are measured using various experimental techniques . These data are then analyzed using the NIST ThermoData Engine software package .
Results or Outcomes
The analysis of the thermophysical property data of Propyl octanoate can provide valuable insights into its physical and chemical behavior . This can aid in the design of processes and products that involve this compound .
Use in Food Industry
Propyl octanoate is used in the food industry as a flavoring agent .
Summary of the Application
In the food industry, Propyl octanoate is used to add a coconut-like flavor to various food products . This can enhance the taste and aroma of these products, making them more appealing to consumers .
Methods of Application
The compound is typically added to food products during the manufacturing process . The exact amount used can vary depending on the specific product and desired flavor intensity .
Results or Outcomes
The use of Propyl octanoate as a flavoring agent can enhance the taste and aroma of food products, potentially increasing their appeal to consumers .
Safety And Hazards
Propyl octanoate is generally considered safe for use in food and cosmetics. However, as with any chemical, precautions should be taken. It is flammable, and exposure to high concentrations may cause irritation. Proper handling and storage are essential.
Future Directions
Research on propyl octanoate continues to explore its applications beyond flavor and fragrance. Investigating its potential therapeutic properties, environmental impact, and industrial uses could pave the way for exciting developments.
properties
IUPAC Name |
propyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHBLVYDNJDWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060782 | |
Record name | Propyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl octanoate | |
CAS RN |
624-13-5 | |
Record name | Propyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, propyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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